![molecular formula C13H15NOS B2898542 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1226153-74-7](/img/structure/B2898542.png)
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many important drugs and natural products, including vitamin B1 (thiamine) and penicillin .
Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. For example, “2-(4-Methylphenyl)ethanol” has a molecular weight of 136.194 g/mol, a boiling point of 244°C to 245°C, and a density of 0.98 . The properties of “this compound” would likely be different due to the presence of the thiazole ring.Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazines . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been known to inhibit certain enzymes, affecting various biochemical pathways .
Pharmacokinetics
Similar compounds have been known to inhibit certain cytochrome p450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Similar compounds have been known to have significant inhibitory effects on certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature and light exposure can affect the stability of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and wide range of biological activities. However, its limitations include its low solubility in water and its potential to undergo rapid degradation under certain conditions.
Orientations Futures
There are several future directions for research related to 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol, including the development of more efficient synthesis methods, the identification of its specific molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.
Méthodes De Synthèse
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-methylacetophenone in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then further reacted with ethylene glycol in the presence of a catalyst to yield this compound.
Applications De Recherche Scientifique
2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. For example, “2-(4-Methylphenyl)ethanol” is recommended to be stored at ambient temperatures . The safety and hazards of “2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol” would need to be determined through experimental testing.
Propriétés
IUPAC Name |
2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-3-5-11(6-4-9)13-14-10(2)12(16-13)7-8-15/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRUORCQUFKZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

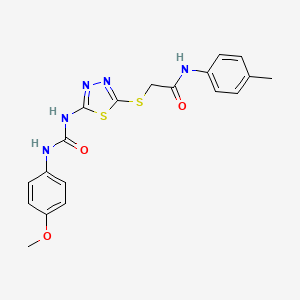
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2898460.png)
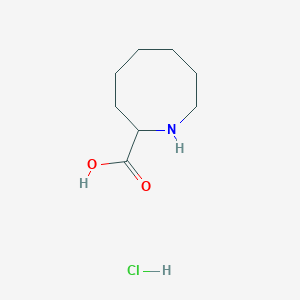

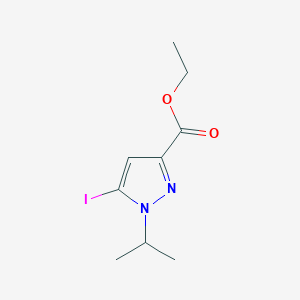
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
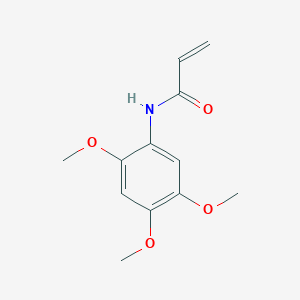
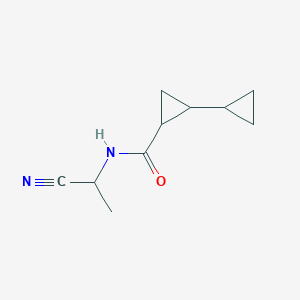
![N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2898472.png)

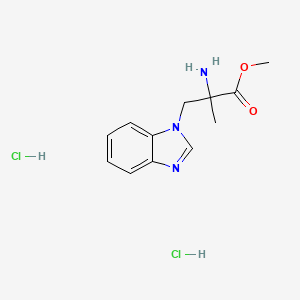


![4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2898479.png)